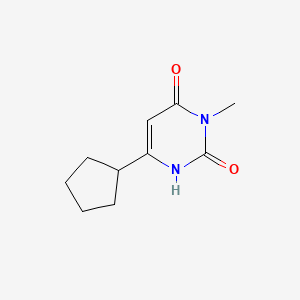
6-Ciclopentil-3-metil-1,2,3,4-tetrahidropirimidina-2,4-diona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Potencial terapéutico
El compuesto es un derivado de la pirimidina, que ha mostrado una actividad prometedora contra cepas microbianas como B. pumilis, B. subtilis, E. coli, P. vulgaris, A. niger y P. crysogenium . Esto sugiere que podría tener posibles aplicaciones terapéuticas en el tratamiento de infecciones causadas por estos microbios.
Síntesis química
El compuesto puede sintetizarse a partir de benzaldehído, acetoacetato de metilo y p-toluilurea mediante la reacción de Biginelli modificada promovida por irradiación de microondas y catalizada por ácido p-toluensulfónico (TsOH) en condiciones sin disolvente . Este método podría utilizarse en la investigación para producir el compuesto con un alto rendimiento.
Productos químicos de laboratorio
El compuesto se utiliza como producto químico de laboratorio en la fabricación de sustancias y para la investigación y el desarrollo científico . Esto sugiere que podría utilizarse en una variedad de entornos de laboratorio para diferentes tipos de investigación.
Pruebas farmacéuticas
El compuesto está disponible para pruebas farmacéuticas . Esto sugiere que podría utilizarse en procesos de descubrimiento y desarrollo de fármacos, incluidos los ensayos preclínicos y clínicos.
Patrones de referencia
El compuesto se utiliza como patrón de referencia de alta calidad para obtener resultados precisos . Esto sugiere que podría utilizarse en química analítica para garantizar la precisión y la fiabilidad de los métodos y los resultados analíticos.
Análisis de la estructura molecular
La estructura molecular del compuesto puede analizarse para diversos fines de investigación . Esto sugiere que podría utilizarse en la investigación de biología estructural y bioquímica para comprender las relaciones estructura-función de las moléculas biológicas.
Mecanismo De Acción
The mechanism of action of 6-CPMT-2,4-dione is not fully understood. However, it is believed that the compound binds to the active site of the enzyme xanthine oxidase, which prevents the enzyme from catalyzing the oxidation of hypoxanthine to xanthine. This inhibition of the enzyme leads to the inhibition of tumor cell growth and the reduction of the production of toxic proteins associated with neurodegenerative diseases.
Biochemical and Physiological Effects
6-CPMT-2,4-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme xanthine oxidase, which leads to the inhibition of tumor cell growth. It has also been shown to reduce the production of toxic proteins associated with neurodegenerative diseases. In addition, 6-CPMT-2,4-dione has been shown to reduce inflammation and oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-CPMT-2,4-dione in lab experiments has several advantages. It is a relatively inexpensive compound, it is easy to synthesize, and it has a variety of biochemical and physiological effects. However, there are also some limitations to its use in lab experiments. It is difficult to measure the exact amount of 6-CPMT-2,4-dione needed for an experiment, and it is not always possible to predict the exact effects of the compound on living organisms.
Direcciones Futuras
There are several potential future directions for research involving 6-CPMT-2,4-dione. One potential direction is to further investigate the mechanism of action of the compound and to identify more specific targets for its inhibition. Another potential direction is to explore the effects of 6-CPMT-2,4-dione on other types of cancer and neurodegenerative diseases. Additionally, further research could be done to explore the potential therapeutic effects of the compound. Finally, there is potential for the development of new synthesis methods for 6-CPMT-2,4-dione that are more efficient and cost-effective.
Propiedades
IUPAC Name |
6-cyclopentyl-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-9(13)6-8(11-10(12)14)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYMWJYNOHAJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-azido-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490355.png)
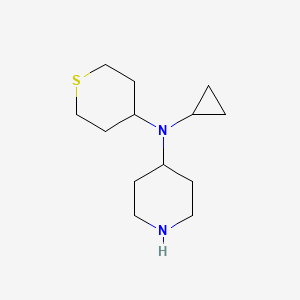
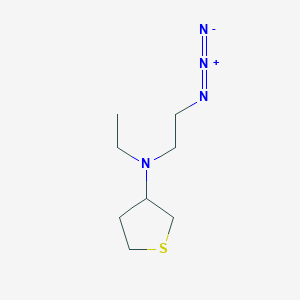

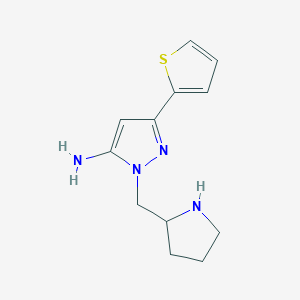
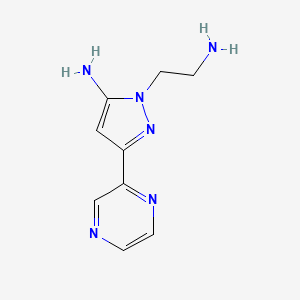



![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1490369.png)
![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1490370.png)